Pyrimidine-5-carboxamidine hydrochloride
Overview
Description
Pyrimidine-5-carboxamidine hydrochloride is a chemical compound with the molecular formula C5H6N4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, has been reported in various studies . For instance, one study reported the synthesis and characterization of pyrimidine carboxamides, evaluating their structural, energetic, and spectroscopic properties .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . These studies have used techniques such as FT-IR, 1H NMR, 13C NMR spectroscopies, and HR-MS for characterization .Physical and Chemical Properties Analysis
This compound is a light yellow solid . Its molecular weight is 122.13 .Scientific Research Applications
Nucleoside Structure and Anti-inflammatory Properties
Pyrimidine nucleosides, including derivatives of Pyrimidine-5-carboxamidine hydrochloride, have shown anti-inflammatory properties. A study focusing on the structure and conformation of a specific pyrimidine nucleoside highlighted its use in treating adjuvant-induced arthritis. The research detailed the crystal structure and the anti-conformation of the nucleoside, emphasizing its importance in the context of chronic myelogenic leukemia and as a cancer marker (Rajeswaran & Srikrishnan, 2008).
Antimicrobial Synthesis
This compound derivatives have been utilized in synthesizing compounds with antimicrobial properties. For instance, 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine was synthesized through a multi-component reaction involving pyridine-3-carbaldehyde, ethyl cyanoacetate, and benzamidine hydrochloride. This pyrimidine was then converted into pyrimido[4,5-d]pyrimidine derivatives, which were evaluated for their antimicrobial activity (Abu-Melha, 2014).
Synthesis of Pyrimidines for Biological Applications
The compound has been pivotal in the synthesis of various pyrimidines with biological applications. A study showcased the synthesis of a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines. This process involved the cyclo-condensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, indicating the versatility of this compound in synthesizing complex organic compounds with potential therapeutic applications (Flores et al., 2006).
Pharmaceutical Applications and Drug Development
This compound derivatives have been explored in drug development, especially in the context of non-steroidal anti-inflammatory drugs. The synthesis and evaluation of such compounds revealed their potential in acting as analgesic, anti-inflammatory, and antipyretic agents, marking their significance in pharmaceutical research and potential therapeutic applications (Buzmakova et al., 2022).
Mechanism of Action
Target of Action
Pyrimidine-5-carboxamidine hydrochloride, like other pyrimidine analogues, is considered a prodrug . It needs to be activated within the cell . The primary targets of this compound are intracellular nucleotides, which are responsible for its pharmacological effects .
Mode of Action
The intracellular activation of this compound involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The interaction of the compound with its targets results in changes in the intracellular nucleotide concentrations .
Biochemical Pathways
The compound affects the de novo purine and pyrimidine biosynthesis pathways . These pathways are critical for the synthesis of the nucleic acids RNA and DNA, and for the regulation of enzymatic reactions . The compound’s action on these pathways can lead to changes in the intracellular nucleotide concentrations, affecting various downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound, like other pyrimidine analogues, involves its absorption, distribution, metabolism, and excretion (ADME) within the body . The compound’s bioavailability is influenced by its intracellular activation and the resulting changes in nucleotide concentrations .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on intracellular nucleotide concentrations . These changes can affect various cellular processes, potentially leading to pharmacological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, in acidic environments, pyrimidine compounds are known to be environment-friendly, non-toxic, and efficient .
Safety and Hazards
Future Directions
Research on pyrimidine derivatives, including Pyrimidine-5-carboxamidine hydrochloride, is ongoing. For instance, a study designed and synthesized new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors . This suggests that this compound and similar compounds may have potential applications in the development of new therapeutic agents.
Properties
IUPAC Name |
pyrimidine-5-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c6-5(7)4-1-8-3-9-2-4;/h1-3H,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOTVLZVTWTMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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